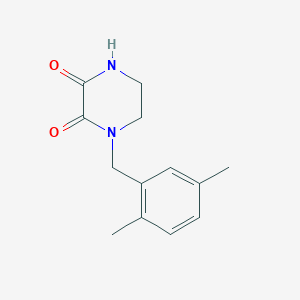

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione is a heterocyclic compound that features a piperazine ring fused with a benzyl group substituted at the 2 and 5 positions with methyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of highly functionalized heterocyclic skeletons . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of parallel solid-phase synthesis and photocatalytic synthesis are some of the advanced techniques employed in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione is being explored for its potential therapeutic properties :

- Anticancer Activity : Research indicates that derivatives of piperazine compounds exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that modifications to the piperazine structure can enhance its activity against colon and lung cancer cells, suggesting that this compound could be a valuable scaffold for developing new anticancer agents .

- Antimicrobial Properties : The compound has also demonstrated potential antimicrobial activity. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the field of infectious diseases.

Chemical Synthesis

This compound serves as a building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical reactions:

- Oxidation and Reduction Reactions : this compound can undergo oxidation to yield ketones or carboxylic acids and reduction to produce alcohols or amines. These transformations are crucial for synthesizing diverse chemical entities in pharmaceutical development.

- Substitution Reactions : The compound can participate in substitution reactions where functional groups are replaced with others, allowing for the modification of its chemical properties and enhancing its biological activity.

Material Science

In industrial applications, this compound is being investigated for its role in developing new materials. Its unique structure may contribute to the formulation of advanced polymers and composites with desirable mechanical and thermal properties.

Case Study 1: Anticancer Activity Evaluation

In a study evaluating novel piperazinone derivatives, compounds derived from this compound were tested against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics. This suggests that further structural optimization could lead to potent anticancer agents .

Case Study 2: Antioxidative Properties

A series of 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidative activity against H₂O₂-induced oxidative stress in neuronal cells. Among these compounds, one derivative demonstrated superior protective effects on cell viability and reduced reactive oxygen species production. This highlights the potential of modifying the piperazine structure to enhance antioxidative properties .

Mecanismo De Acción

The mechanism of action of 1-(2,5-Dimethylbenzyl)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular signaling pathways . The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparación Con Compuestos Similares

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione can be compared with other similar compounds, such as:

Piperazine-2,5-dione: This compound shares the piperazine ring structure but lacks the benzyl group substitution.

Tryptamine-piperazine-2,5-dione conjugates: These compounds feature a tryptamine substructure and exhibit significant pharmacological activity.

Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused with a pyrazine ring and show a wide range of biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Actividad Biológica

1-(2,5-Dimethylbenzyl)piperazine-2,3-dione is a compound derived from the piperazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly focusing on its anthelmintic, anticancer, and antioxidant activities.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperazine derivatives with various acylating agents. The synthetic pathway often utilizes mild conditions to produce high yields of the desired compound. The structural characterization is performed using techniques such as NMR and mass spectrometry to confirm the molecular structure.

Anthelmintic Activity

Recent studies have highlighted the anthelmintic potential of piperazine derivatives. For instance, a series of piperazine-2,3-dione derivatives exhibited significant activity against Enterobius vermicularis and Fasciola hepatica. The tested compounds showed a mortality rate of 80-90% in these parasites within a six-hour observation period when compared to the reference drug piperazine hydrate .

Table 1: Anthelmintic Activity of Piperazine Derivatives

| Compound No. | Substituent | Dose (mg/5ml) | % Mortality |

|---|---|---|---|

| 2a | H | 29.4 | 85 |

| 2b | p-Br | 45.1 | 90 |

| 2c | p-Cl | 36.3 | 80 |

| Piperazine | - | 19.4 | 70 |

The mechanism of action is believed to involve the blockage of acetylcholine receptors in the worms, leading to paralysis and expulsion from the host .

Anticancer Activity

In terms of anticancer properties, compounds derived from piperazine-2,5-dione structures have shown promising results against various cancer cell lines. A study reported that a specific derivative exhibited IC50 values of approximately 6 μM against pancreatic cancer cell lines AsPC-1 and SW1990, indicating potent anti-proliferative effects .

Table 2: Anticancer Activity Against Pancreatic Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 6h | AsPC-1 | 6 ± 0.85 |

| Compound 6h | SW1990 | 6 ± 0.85 |

The mechanism underlying this activity involves inhibition of oncogenic pathways, specifically reducing phosphorylation of ERK and AKT proteins while increasing levels of cleaved PARP in treated cells .

Antioxidant Activity

The antioxidant potential of piperazine derivatives has also been investigated. Compounds have been shown to mitigate oxidative stress by stabilizing mitochondrial membrane potential and decreasing reactive oxygen species (ROS) production .

Table 3: Antioxidant Activity Assessment

| Compound | ROS Production Inhibition (%) |

|---|---|

| Compound 9r | >50 |

This suggests that certain derivatives may serve as therapeutic agents for conditions associated with oxidative stress.

Case Studies

Several case studies have demonstrated the efficacy of piperazine-2,3-dione derivatives in clinical settings:

- Anthelmintic Efficacy : A clinical trial involving patients with enterobiasis found that treatment with a piperazine derivative led to significant reductions in parasite load within two days .

- Cancer Treatment : A preclinical study indicated that treatment with compound 6h resulted in tumor regression in xenograft models of pancreatic cancer .

Propiedades

IUPAC Name |

1-[(2,5-dimethylphenyl)methyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-3-4-10(2)11(7-9)8-15-6-5-14-12(16)13(15)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJBCJOCPJJOCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2CCNC(=O)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.